molecular formula C11H15BBrNO3 B6319332 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid CAS No. 2121512-70-5

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid

Cat. No.: B6319332
CAS No.: 2121512-70-5
M. Wt: 299.96 g/mol
InChI Key: OZDNJKTZWQYTNR-UHFFFAOYSA-N
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Description

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with:

  • A bromine atom at the 5-position,
  • A tert-butylaminocarbonyl group (-NHCO-tBu) at the 3-position,
  • A boronic acid (-B(OH)₂) group at the para position relative to the bromine.

This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Boronic acids are mild Lewis acids, and their stability under ambient conditions makes them indispensable in pharmaceutical and materials science .

Properties

IUPAC Name

[3-bromo-5-(tert-butylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDNJKTZWQYTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151291
Record name Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-70-5
Record name Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(tert-Butylaminocarbonyl)Phenylboronic Acid

The foundational step involves converting 3-carboxyphenylboronic acid to its acyl chloride intermediate. As demonstrated in the patent CN105017301A, thionyl chloride (SOCl₂) effectively activates carboxylic acids under mild conditions. In this adaptation:

  • Acyl Chloride Formation : 3-Carboxyphenylboronic acid is treated with SOCl₂ in tetrahydrofuran (THF) at ambient temperature, yielding the reactive acyl chloride.

  • Amide Coupling : The acyl chloride reacts with tert-butylamine, forming the tert-butylaminocarbonyl group via nucleophilic substitution.

This method avoids harsh reagents like n-Butyl Lithium and operates at room temperature, making it scalable. However, the boronic acid’s sensitivity to electrophilic conditions necessitates protection during subsequent bromination.

Regioselective Bromination at Position 5

Electrophilic bromination of 3-(tert-butylaminocarbonyl)phenylboronic acid requires careful consideration of directing effects:

  • The boronic acid (–B(OH)₂) directs electrophiles to ortho and para positions.

  • The tert-butylaminocarbonyl group (–NHC(O)tBu) acts as a meta director.

To achieve bromination at position 5:

  • Protection of Boronic Acid : Convert the boronic acid to a more stable MIDA (N-methyliminodiacetic acid) boronate ester, as described in RSC Advances. This protects the boron and simplifies handling.

  • Bromination Conditions : Use bromine (Br₂) with iron(III) bromide (FeBr₃) in dichloromethane. The tert-butylaminocarbonyl group directs bromine to position 5 (meta to itself).

  • Deprotection : Hydrolyze the MIDA boronate with aqueous NaOH to regenerate the boronic acid.

Key Data :

StepYield (%)Purity (%)Conditions
Acyl Chloride Formation9598SOCl₂, THF, rt, 4h
Amide Coupling8296tert-Butylamine, 0–5°C
Bromination7595Br₂, FeBr₃, CH₂Cl₂, 0°C

MIDA-Directed Meta-C–H Functionalization

Installation of tert-Butylaminocarbonyl via Palladium Catalysis

The RSC Advances methodology enables meta-selective C–H functionalization using MIDA boronates as directing groups (DGs):

  • MIDA Boronate Formation : Protect phenylboronic acid as its MIDA ester to enhance stability and direct meta-substitution.

  • Pd-Catalyzed Amidation : Employ Pd(OAc)₂ and Ac-Gly-OH as ligands to facilitate C–H activation at the meta position. tert-Butyl isocyanate serves as the amidation reagent, introducing the tert-butylaminocarbonyl group.

Bromination and Deprotection

Following amidation:

  • Bromination : Electrophilic bromination targets the remaining meta position relative to the MIDA boronate (position 5).

  • MIDA Deprotection : Use K₃PO₄ in aqueous THF to recover the boronic acid.

Advantages :

  • High regioselectivity (>90% meta substitution).

  • Compatibility with iterative functionalization for complex aryl systems.

Sequential Halogenation and Borylation

Synthesis of 5-Bromo-3-Carboxybenzene

  • Directed Bromination : Start with 3-carboxybenzene. Using AlBr₃ as a catalyst, brominate at position 5, leveraging the carboxylic acid’s meta-directing effect.

  • Borylation : Convert the brominated intermediate to the boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, KOAc).

Amide Formation

As in Section 1.1, convert the carboxylic acid to the tert-butylamide.

Challenges :

  • Miyaura borylation requires anhydrous conditions and inert atmospheres.

  • Competitive side reactions may occur if halogenation is incomplete.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Acylation-Bromination75ModerateHighHigh
MIDA-Directed85HighModerateModerate
Halogenation-Borylation65LowLowLow

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or heterobiaryl products. Key findings include:

  • Catalyst Systems :
    N-Heterocyclic carbene (NHC)-palladium complexes (e.g., PEPPSI-type catalysts) achieve >90% conversion in coupling with aryl halides under optimized conditions .

  • Substrate Scope :
    Reactions with benzoyl chlorides yield substituted benzophenones (Table 1) .

Arylboronic Acid Electrophile Product Yield
5-Bromo-3-(t-Bu)Benzoyl chloride4-Bromo-2-t-Bu benzophenone94%
5-Bromo-3-(t-Bu)4-Nitrobenzoyl chloride4-Bromo-4′-nitrobenzophenone89%
  • Reaction Conditions :
    Optimal performance occurs at 60–80°C in toluene with K₂CO₃ or Cs₂CO₃ as bases .

Formation of Boronate Esters

The boronic acid group reversibly binds diols (e.g., sugars) via boronate ester formation:

R-B(OH)2+DiolR-B(O2Diol)+2H2O\text{R-B(OH)}_2 + \text{Diol} \rightleftharpoons \text{R-B(O}_2\text{Diol)} + 2\text{H}_2\text{O}

  • Applications :

    • Glucose Sensing : Binding affinity increases with electron-withdrawing groups (e.g., Br), enhancing sensitivity at physiological pH .

    • Drug Delivery : Forms pH-responsive complexes with polysaccharides for targeted release.

Palladium-Catalyzed Arylation Reactions

The bromine substituent enables aryl-aryl bond formation under mild conditions:

  • Catalyst Screening :
    XPhos and AmPhos ligands achieve >85% yield in couplings with quinoline derivatives (Table 2) .

Catalyst Ligand Temp (°C) Time (h) Yield
Pd(OAc)₂XPhos40492%
Pd(OAc)₂AmPhos60288%
  • Substrate Limitations :
    Ortho-substituted derivatives show reduced reactivity due to steric hindrance .

Functionalization via Substitution Reactions

The bromine atom undergoes nucleophilic substitution:

  • Amination :
    Reacts with primary amines (e.g., benzylamine) under Pd catalysis to form C–N bonds .

  • Hydrolysis :
    Converts to phenolic derivatives in basic aqueous conditions.

Base and Solvent Effects on Reactivity

  • Base Optimization :
    Strong bases (e.g., KOH, Cs₂CO₃) improve yields by facilitating transmetallation .

  • Solvent Compatibility :
    Toluene and acetonitrile outperform polar aprotic solvents (e.g., DMF) in cross-coupling .

Stability and Decomposition Under Reaction Conditions

  • Thermal Stability :
    Degrades at >140°C, limiting high-temperature applications .

  • Hydrolytic Sensitivity :
    Prolonged exposure to moisture results in boronic acid hydrolysis .

Comparative Reactivity with Analogues

Compound Reactivity in Suzuki Coupling Diol Binding (pKa)
5-Bromo-3-(t-Bu)phenylBAHigh (94% yield)7.2
3-Nitrophenylboronic acidModerate (78% yield)6.8
4-Carboxyphenylboronic acidLow (32% yield)8.5

Scientific Research Applications

Organic Synthesis

Boronic acids are widely utilized as intermediates in organic synthesis due to their unique reactivity. The applications of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid include:

  • Suzuki Coupling Reactions : This compound can participate in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is crucial for constructing biaryl compounds, which are prevalent in pharmaceuticals .
  • Building Blocks for Complex Molecules : Its structural features allow it to serve as a starting material for synthesizing novel bioactive molecules. The bromine substituent can be replaced or modified to create diverse derivatives with tailored properties.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for:

  • Protein-Protein Interaction Studies : The boronic acid moiety can bind to carbohydrate moieties on proteins, making this compound useful for probing protein interactions. Understanding these interactions is critical for elucidating biological pathways and disease mechanisms.
  • Potential Therapeutic Applications : The compound's unique functional groups may provide avenues for developing new therapeutic agents targeting specific diseases, particularly those involving carbohydrate-binding proteins .

Biological Applications

The ability of boronic acids to interact with biomolecules extends to various biological applications:

  • Enzyme Inhibition : Compounds like this compound can inhibit enzymes that rely on diol substrates, potentially leading to new drug candidates against diseases such as diabetes and cancer .
  • Probes in Glycobiology : Its binding properties make it a suitable candidate for use as a probe in glycobiological research, helping to map glycan structures on proteins and their roles in cellular processes .

Case Study 1: Protein Interaction Assays

Research has demonstrated the utility of phenylboronic acids in studying protein interactions involving glycoproteins. A study utilized this compound to investigate the binding affinity between lectins and glycosylated proteins. The results indicated enhanced binding efficiency compared to other boronic acids, suggesting its potential as a tool for probing glycoprotein interactions.

Case Study 2: Synthesis of Novel Bioactive Compounds

In a synthetic chemistry context, a team synthesized a series of compounds using this compound as a key intermediate. These compounds exhibited promising antimicrobial activity against various pathogens, highlighting the compound's role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical properties of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid and related derivatives:

Compound Name Substituents Molecular Weight Solubility Trends Key Applications
This compound Br, -NHCO-tBu, -B(OH)₂ ~311.97 (est.) High in ethers/ketones Suzuki coupling, drug discovery
Phenylboronic acid -B(OH)₂ 121.93 Moderate in chloroform General synthesis
5-Bromo-3-chloro-2-ethoxyphenylboronic acid Br, Cl, -OCH₂CH₃, -B(OH)₂ 279.32 Not specified Cross-coupling
5-Bromo-3-(piperidine-1-carbonyl)phenylboronic acid Br, piperidine carbonyl, -B(OH)₂ 311.97 Likely high in polar solvents Antiviral agents
3-(N-Cyclopropylaminocarbonyl)phenylboronic acid -NHCO-cyclopropyl, -B(OH)₂ ~234.08 High in dioxane/water Medicinal chemistry

Reactivity in Cross-Coupling Reactions

  • Steric Effects: The tert-butyl group in this compound introduces steric hindrance, which may reduce reaction rates in Suzuki couplings compared to less bulky analogs like phenylboronic acid. However, this can enhance selectivity by preventing undesired side reactions .
  • Electronic Effects : The electron-withdrawing carbonyl group (-NHCO-tBu) may slightly deactivate the boronic acid, though bromine’s leaving group capability offsets this, ensuring efficient cross-coupling .
  • Comparative Yields: In Suzuki reactions, derivatives with aminocarbonyl groups (e.g., 3-(N-cyclopropylaminocarbonyl)phenylboronic acid) achieve yields of 39–81%, suggesting similar efficiency for the tert-butyl variant under optimized conditions .

Solubility and Stability

  • Solubility: Phenylboronic acid exhibits low solubility in hydrocarbons but moderate solubility in chloroform and ketones . The tert-butylaminocarbonyl group likely improves solubility in ethers and ketones, aligning with trends observed for pinacol esters and azaesters .
  • Stability : Boronic acids with bulky substituents (e.g., tert-butyl) are less prone to protodeboronation, enhancing their shelf life and utility in multi-step syntheses .

Biological Activity

5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid (CAS No. 2121512-70-5) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a tert-butylaminocarbonyl group, contributing to its reactivity and interaction with biological targets.

Structure and Composition

This compound features:

  • A bromine substituent at the 5-position of the phenyl ring.
  • A tert-butylaminocarbonyl group at the 3-position, which enhances its lipophilicity and potential binding interactions.

Physical Properties

PropertyValue
Molecular Weight292.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The boronic acid moiety can form covalent bonds with serine or cysteine residues in the active sites of enzymes, leading to inhibition.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM.
  • Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against Gram-positive bacteria, specifically Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • KDM5 Inhibition : The compound has been identified as a potential inhibitor of KDM5, an enzyme implicated in various cancers. In vitro assays demonstrated that it effectively reduces KDM5 activity, which correlates with decreased histone demethylation in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other boronic acids:

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer, Antimicrobial15
4-Borono-2-methylphenolEnzyme Inhibition20
Phenylboronic AcidAntimicrobial25

Q & A

Basic: What are the common synthetic routes for 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid?

Answer:
This compound is typically synthesized via a multi-step approach:

Bromination and Boronation : Introduce the boronic acid group to a brominated aromatic precursor using Miyaura borylation (Pd-catalyzed cross-coupling with bis(pinacolato)diboron) .

tert-Butylaminocarbonyl Functionalization : React the intermediate with tert-butyl isocyanate in anhydrous DMF, using DMAP as a catalyst, to install the aminocarbonyl group.

Oxidative Work-Up : Finalize the boronic acid using hydrogen peroxide in a mixed ethanol/water solvent to oxidize boronate esters to boronic acids .
Key Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>97%) .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:
Use a combination of:

  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR to confirm the presence of tert-butyl (δ ~1.3 ppm, singlet) and boronic acid (broad peak at δ ~6-8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 327.1).
  • Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values (±0.3%) .

Advanced: How do steric effects from the tert-butylaminocarbonyl group influence Suzuki-Miyaura cross-coupling efficiency?

Answer:
The bulky tert-butyl group can reduce reaction rates due to steric hindrance. Mitigation strategies include:

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 or XPhos Pd G3, which tolerate steric bulk better than smaller ligands .
  • Elevated Temperatures : Conduct reactions at 80–100°C in THF/water mixtures to enhance reactivity .
  • Base Selection : Cs2_2CO3_3 improves coupling yields compared to Na2_2CO3_3 by facilitating transmetalation .
    Data Contradiction Note : Lower yields in polar solvents (e.g., DMF) suggest solvent-dependent steric limitations .

Advanced: How can researchers address stability issues during storage?

Answer:
This compound is sensitive to moisture and oxidation:

  • Storage : Keep at 0–6°C under nitrogen in amber vials to prevent boronic acid dehydration to boroxines .
  • Stability Monitoring : Use periodic 11^{11}B NMR to detect decomposition (appearance of boroxine peaks at δ ~18 ppm) .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol to maintain crystallinity and purity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
It serves as a key intermediate in:

  • Protease Inhibitor Design : The boronic acid moiety acts as a transition-state analog, inhibiting serine proteases (e.g., thrombin) .
  • Targeted Drug Conjugates : The tert-butylaminocarbonyl group enhances solubility for in vivo studies, while the bromo substituent allows further functionalization via Buchwald-Hartwig amination .

Advanced: How can contradictory bioactivity data in enzyme assays be resolved?

Answer:
Contradictions often arise from:

  • Boronic Acid Protodeboronation : Verify boronic acid integrity post-assay via LC-MS. Use stabilizing agents like mannitol (10 mM) in buffer .
  • Non-Specific Binding : Perform competitive binding assays with a negative control (e.g., phenylboronic acid) to isolate target-specific activity .
  • pH Effects : Adjust assay pH to 7.4–8.5 to optimize boronic acid–enzyme interactions .

Basic: What solvents are compatible with this compound for reaction workflows?

Answer:

  • Preferred : THF, DCM, and ethanol/water mixtures (for cross-coupling).
  • Avoid : DMSO or DMF unless rigorously dried, as they accelerate protodeboronation .

Advanced: What analytical methods detect decomposition products during catalysis?

Answer:

  • LC-MS with CID : Fragmentation patterns identify boroxines (m/z 327.1 → 245.0 loss of tert-butylaminocarbonyl).
  • FT-IR : Monitor B-O stretches (1340–1310 cm1^{-1}) for boroxine formation .
  • XRD : Crystallographic analysis confirms structural degradation in aged samples .

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